molecular formula C12H13NO3 B8639176 4-(4-Ethyl-1,3-oxazol-2-yl)-2-methoxyphenol

4-(4-Ethyl-1,3-oxazol-2-yl)-2-methoxyphenol

Cat. No.: B8639176
M. Wt: 219.24 g/mol
InChI Key: PKMMNSUQTUVRBO-UHFFFAOYSA-N
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Description

4-(4-Ethyl-1,3-oxazol-2-yl)-2-methoxyphenol is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4-(4-ethyl-1,3-oxazol-2-yl)-2-methoxyphenol

InChI

InChI=1S/C12H13NO3/c1-3-9-7-16-12(13-9)8-4-5-10(14)11(6-8)15-2/h4-7,14H,3H2,1-2H3

InChI Key

PKMMNSUQTUVRBO-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC(=N1)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of the amide prepared in Example 171 (460 mg, 2.75 mmol) in toluene (3 mL) and 1,4-dioxane (3 mL) was added 1-bromo-2-butanone (623 mg, 4.13 mmol), and the solution was heated to 125° C. for 18 h. The reaction mixture was cooled to rt, and then concentrated under reduced pressure. Purification by silica gel chromatography (EtOAc:hexane (v/v)=4:1) gave 382 mg (73%) of the title compound as a yellow oil. 1H NMR (400 MHz, DMSO-d6): δ 9.60 (s, 1H), 7.78 (s, 1H), 7.39 (d, 1H), 7.36 (dd, 1H), 6.83 (d, 1H), 3.79 (s, 3H), 2.45 (m, 2H), 1.18 (t, 3H).
Name
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
623 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
73%

Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxy-3-methoxybenzamide (460 mg, 2.75 mmol) (Example 38) in toluene (3 mL)/1,4-dioxane (3 mL), was added 1-bromo-2-butanone (623.29 mg, 4.13 mmol). The solution was heated to reflux for 18 h. The reaction mixture was cooled to rt, and the solvent was removed under reduced pressure. The crude residue was purified on silica gel to give the title compound as a yellow oil (434 mg, 72%). 1H NMR (400 MHz, DMSO-d6) δ 9.60 (s, 1H), 7.78 (s, 1H), 7.39 (d, 1H), 7.36 (dd, 1H), 6.83 (d, 1H), 3.79 (s, 3H), 2.45 (m, 2H), 1.18 (t, 3H).
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
623.29 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
72%

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